4-n-Butyl-4'-iodobenzophenone
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Overview
Description
4-n-Butyl-4’-iodobenzophenone is an organic compound with the molecular formula C17H17IO. It belongs to the class of benzophenones, which are characterized by a ketone functional group attached to two benzene rings. This compound is notable for its iodine and butyl substituents on the benzene rings, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butyl-4’-iodobenzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-n-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4-n-butylbenzophenone.
Iodination: The next step is the iodination of 4-n-butylbenzophenone. This can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to introduce the iodine atom at the para position of the benzene ring.
Industrial Production Methods
Industrial production of 4-n-Butyl-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
4-n-Butyl-4’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of new aryl-aryl or aryl-alkyl compounds.
Reduction: Formation of secondary alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
4-n-Butyl-4’-iodobenzophenone has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-n-Butyl-4’-iodobenzophenone depends on its specific application:
In Coupling Reactions: The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
4-n-Butyl-4’-iodobenzophenone can be compared with other benzophenone derivatives:
4-n-Butylbenzophenone: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodobenzophenone: Lacks the butyl substituent, which affects its solubility and chemical behavior.
Benzophenone: The parent compound without any substituents, used widely in organic synthesis and as a photoinitiator.
The unique combination of butyl and iodine substituents in 4-n-Butyl-4’-iodobenzophenone imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
(4-butylphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAXGLEEUHGCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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